

# TCJL37: An In-Depth Technical Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TCJL37** is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons, which are pivotal in immune and inflammatory responses. Dysregulation of these pathways is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of **TCJL37**, presenting key data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from in vitro and in vivo studies of **TCJL37**, demonstrating its potency, selectivity, and pharmacological activity.

Table 1: In Vitro Potency and Selectivity of TCJL37



| Parameter                                  | Value      | Reference |
|--------------------------------------------|------------|-----------|
| TYK2 Ki                                    | 1.6 nM     | [1]       |
| IL-12 induced pSTAT4 EC50<br>(Human PBMCs) | 224 nM     | [1]       |
| IL-18 induced IFN-y EC50<br>(Human PBMCs)  | 168 nM     | [1]       |
| JAK1 Selectivity (Ki ratio JAK1/TYK2)      | >1000-fold | [1]       |
| JAK2 Selectivity (Ki ratio JAK2/TYK2)      | >1000-fold | [1]       |
| JAK3 Selectivity (Ki ratio JAK3/TYK2)      | >1000-fold | [1]       |

Table 2: In Vivo Pharmacodynamic Activity of TCJL37 in Mice

| Parameter                                            | Dosing                | Result                                                     | Reference |
|------------------------------------------------------|-----------------------|------------------------------------------------------------|-----------|
| Inhibition of IL-12/IL-<br>18 induced serum<br>IFN-y | 10 - 100 mg/kg (oral) | Statistically significant,<br>dose-dependent<br>inhibition | [1]       |

# **Signaling Pathway**

**TCJL37** exerts its therapeutic effect by inhibiting the TYK2-mediated signaling pathway. The following diagram illustrates the canonical JAK/STAT pathway activated by IL-12 and the point of intervention by **TCJL37**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [TCJL37: An In-Depth Technical Guide to In Vitro and In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611249#tcjl37-in-vitro-and-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com